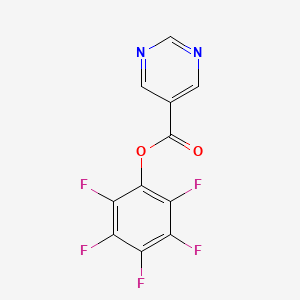

Pentafluorofenil pirimidina-5-carboxilato

Descripción general

Descripción

Pentafluorophenyl pyrimidine-5-carboxylate is a chemical compound with the molecular formula C₁₁H₃F₅N₂O₂ and a molecular weight of 290.15 g/mol . It is characterized by the presence of a pentafluorophenyl group attached to a pyrimidine ring via a carboxylate linkage. This compound is primarily used in research settings and has applications in various scientific fields.

Aplicaciones Científicas De Investigación

Pentafluorophenyl pyrimidine-5-carboxylate has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mecanismo De Acción

Target of Action

It is suggested that the compound may have potential neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes that contribute to its therapeutic effects .

Biochemical Pathways

It is suggested that the compound may influence pathways related to neuroprotection and anti-inflammation .

Result of Action

It is suggested that the compound may exhibit neuroprotective and anti-inflammatory properties .

Análisis Bioquímico

Biochemical Properties

Pentafluorophenyl pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to enzyme inhibition. This property makes Pentafluorophenyl pyrimidine-5-carboxylate a useful tool in studying enzyme kinetics and protein function.

Cellular Effects

Pentafluorophenyl pyrimidine-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific signaling pathways by binding to key proteins involved in these pathways . This inhibition can lead to changes in gene expression, affecting the overall function of the cell. Additionally, Pentafluorophenyl pyrimidine-5-carboxylate can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Pentafluorophenyl pyrimidine-5-carboxylate involves several key interactions at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds, which can result in irreversible inhibition of the enzyme. Additionally, Pentafluorophenyl pyrimidine-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentafluorophenyl pyrimidine-5-carboxylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to Pentafluorophenyl pyrimidine-5-carboxylate can lead to changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of Pentafluorophenyl pyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes and alter cellular processes without causing significant toxicity . At high doses, Pentafluorophenyl pyrimidine-5-carboxylate can cause toxic effects, including damage to tissues and organs. These toxic effects are often dose-dependent and can vary between different animal models.

Metabolic Pathways

Pentafluorophenyl pyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of key metabolites such as citrate and succinate.

Transport and Distribution

Within cells and tissues, Pentafluorophenyl pyrimidine-5-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular components.

Subcellular Localization

The subcellular localization of Pentafluorophenyl pyrimidine-5-carboxylate can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentafluorophenyl pyrimidine-5-carboxylate can be synthesized through a multi-step process involving the reaction of pentafluorophenol with pyrimidine-5-carboxylic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for pentafluorophenyl pyrimidine-5-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Pentafluorophenyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester linkage can be hydrolyzed to yield pyrimidine-5-carboxylic acid and pentafluorophenol.

Oxidation and reduction: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Oxidation and reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidine derivatives.

Hydrolysis: Pyrimidine-5-carboxylic acid and pentafluorophenol.

Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

Pentafluorophenyl esters: Compounds with similar ester linkages but different aromatic or heterocyclic groups.

Pyrimidine derivatives: Compounds with modifications on the pyrimidine ring, such as different substituents or functional groups.

Uniqueness

Pentafluorophenyl pyrimidine-5-carboxylate is unique due to the combination of the highly electronegative pentafluorophenyl group and the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under certain conditions .

Actividad Biológica

Pentafluorophenyl pyrimidine-5-carboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Pentafluorophenyl pyrimidine-5-carboxylate possesses the molecular formula and a molecular weight of 375.255 g/mol. The presence of the pentafluorophenyl group enhances its electrophilicity, making it reactive towards nucleophiles. This reactivity is crucial for its biological applications, particularly in enzyme inhibition and other biochemical interactions .

The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites in target enzymes or proteins. The pentafluorophenyl group's electrophilic nature allows it to effectively interact with active sites, leading to enzyme inhibition. This characteristic is particularly relevant in the context of cyclooxygenase (COX) inhibition, where such compounds can selectively inhibit COX-2, an enzyme implicated in inflammation and cancer .

1. COX-2 Inhibition

Recent studies have demonstrated that derivatives of pyrimidine, including pentafluorophenyl pyrimidine-5-carboxylate, exhibit potent COX-2 inhibitory activity. For instance, compounds derived from pyrimidine structures showed IC50 values in the submicromolar range, indicating strong inhibitory effects comparable to established drugs like Celecoxib .

| Compound | IC50 (µM) | Percent Inhibition |

|---|---|---|

| Pentafluorophenyl Pyrimidine-5-Carboxylate | 0.18 ± 0.01 | 75.25 ± 1.1 |

| Celecoxib | 7.70 | - |

| Nimesulide | 1.68 | - |

2. Anticancer Activity

In addition to COX-2 inhibition, pentafluorophenyl pyrimidine derivatives have shown promising anticancer properties. For example, certain derivatives demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7, A549) with IC50 values in the nanomolar range while exhibiting low toxicity on normal cell lines .

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of several pyrimidine derivatives against human cancer cell lines. Compounds exhibited significant growth inhibition, with some demonstrating over 60-fold increases in early and late apoptotic rates in MCF-7 cells .

Case Study 2: In Silico Studies

In silico analysis revealed that these compounds possess favorable pharmacokinetic properties such as good absorption and optimal bioavailability, suggesting their potential for development as therapeutic agents .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F5N2O2/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)4-1-17-3-18-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPLYNSLIVPKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640176 | |

| Record name | Pentafluorophenyl pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-48-9 | |

| Record name | Pentafluorophenyl pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.